molecular formula C26H18N2O3S2 B328949 10-(1,3-benzodioxol-5-ylmethylene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one

10-(1,3-benzodioxol-5-ylmethylene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one

Cat. No.: B328949
M. Wt: 470.6 g/mol
InChI Key: WYJHVGQSBDKKGR-LPYMAVHISA-N
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Description

The compound “10-(1,3-benzodioxol-5-ylmethylene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one” is a complex organic molecule featuring multiple functional groups, including a benzodioxole moiety, a thiophene ring, and a diazatetracyclo structure. Such compounds are often of interest in medicinal chemistry and materials science due to their unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the benzodioxole and thiophene rings, followed by their integration into the diazatetracyclo framework. Common synthetic routes may include:

    Formation of Benzodioxole: This can be achieved through the condensation of catechol with formaldehyde.

    Thiophene Synthesis: Thiophene rings can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Integration into Diazatetracyclo Framework: This step may involve cycloaddition reactions and subsequent functional group modifications.

Industrial Production Methods

Industrial production of such complex molecules typically involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzodioxole moiety can be reduced to form dihydrobenzodioxole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and organolithium reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the benzodioxole moiety may yield dihydrobenzodioxole.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a pharmacophore. Its multiple functional groups and rigid structure could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, the compound may be explored for its potential therapeutic effects

Industry

In the industrial sector, the compound could be used in the development of advanced materials, such as organic semiconductors or polymers with specific electronic properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may bind to the active site of enzymes, inhibiting their activity.

    Receptor Modulation: It may interact with cell surface receptors, modulating signal transduction pathways.

    DNA Intercalation: The planar structure of the compound may allow it to intercalate into DNA, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    10-(1,3-benzodioxol-5-ylmethylene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one: This compound itself.

    Benzodioxole Derivatives: Compounds containing the benzodioxole moiety.

    Thiophene Derivatives: Compounds containing the thiophene ring.

    Diazatetracyclo Compounds: Compounds with similar diazatetracyclo frameworks.

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups and rigid tetracyclic structure. This combination imparts unique chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C26H18N2O3S2

Molecular Weight

470.6 g/mol

IUPAC Name

(14E)-14-(1,3-benzodioxol-5-ylmethylidene)-11-thiophen-2-yl-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one

InChI

InChI=1S/C26H18N2O3S2/c29-25-22(13-15-7-10-19-20(12-15)31-14-30-19)33-26-27-23-17-5-2-1-4-16(17)8-9-18(23)24(28(25)26)21-6-3-11-32-21/h1-7,10-13,24H,8-9,14H2/b22-13+

InChI Key

WYJHVGQSBDKKGR-LPYMAVHISA-N

Isomeric SMILES

C1CC2=C(C3=CC=CC=C31)N=C4N(C2C5=CC=CS5)C(=O)/C(=C\C6=CC7=C(C=C6)OCO7)/S4

SMILES

C1CC2=C(C3=CC=CC=C31)N=C4N(C2C5=CC=CS5)C(=O)C(=CC6=CC7=C(C=C6)OCO7)S4

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C4N(C2C5=CC=CS5)C(=O)C(=CC6=CC7=C(C=C6)OCO7)S4

Origin of Product

United States

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